molecular formula C30H46O8 B1252098 Triacetoxycholic acid CAS No. 52840-09-2

Triacetoxycholic acid

Cat. No.: B1252098
CAS No.: 52840-09-2
M. Wt: 534.7 g/mol
InChI Key: QZUORFHTBYGMJJ-SMSYYINHSA-N
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Description

Triacetoxycholic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H46O8 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

52840-09-2

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C30H46O8/c1-16(7-10-27(34)35)22-8-9-23-28-24(15-26(30(22,23)6)38-19(4)33)29(5)12-11-21(36-17(2)31)13-20(29)14-25(28)37-18(3)32/h16,20-26,28H,7-15H2,1-6H3,(H,34,35)/t16-,20+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1

InChI Key

QZUORFHTBYGMJJ-SMSYYINHSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)OC(=O)C)C

Synonyms

3,7,12-triacetoxycholanic acid
3alpha,7alpha,12alpha-triacetoxy-5beta-cholanic acid

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Triacetoxycholic acid, and what are their comparative yields under different reaction conditions?

  • Methodology : Synthesis typically involves esterification of cholic acid with acetic anhydride under acidic or basic catalysis. Key variables include reaction temperature (e.g., 40–80°C), molar ratios (e.g., 1:3 cholic acid to acetic anhydride), and purification steps (e.g., recrystallization vs. column chromatography). Yield optimization requires systematic factorial design experiments to assess variable interactions .
  • Data Consideration : Comparative tables should include reaction conditions (solvent, catalyst), yields (%), purity (HPLC), and scalability limitations. For example, acidic conditions may yield 65–75% purity, while enzymatic methods (lipase-mediated) offer higher selectivity but lower scalability .

Q. How is this compound characterized using spectroscopic and chromatographic techniques, and what validation parameters are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms esterification via shifts at δ 2.0–2.2 ppm (acetyl groups). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) quantifies purity. Validation follows ICH guidelines: linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
  • Data Contradictions : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms or impurities. Researchers must cross-validate with differential scanning calorimetry (DSC) and X-ray diffraction .

Advanced Research Questions

Q. What challenges exist in designing in vitro models to study this compound’s mechanism of action, and how can they be mitigated?

  • Experimental Design : Primary hepatocyte models often lack reproducibility due to donor variability. Standardization requires:

  • Use of immortalized cell lines (e.g., HepG2) with confirmed bile acid receptor (FXR/TGR5) expression.
  • Inclusion of negative controls (e.g., FXR-knockout cells) to isolate target effects.
  • Kinetic studies to differentiate acute vs. chronic responses (e.g., 24h vs. 72h exposure) .
    • Data Interpretation : Conflicting reports on TAXCA’s cytotoxicity (e.g., IC₅₀ ranging from 50–200 µM) may reflect differences in serum concentration in culture media. Researchers should document serum-free vs. serum-supplemented conditions explicitly .

Q. How do researchers reconcile conflicting data on the pharmacokinetic properties of this compound across different studies?

  • Methodological Pitfalls : Variations in bioavailability (e.g., 15–30% in rodent studies) often stem from administration routes (oral vs. intravenous) or formulation (suspension vs. lipid-based delivery). Meta-analyses should stratify data by species, dose, and formulation .
  • Statistical Approaches : Use mixed-effects models to account for inter-study heterogeneity. For example, bootstrap resampling can identify outliers in reported half-life (t₁/₂) values .

Data Presentation Standards

  • Tables :

    ParameterMethod UsedKey FindingsReference
    Synthetic YieldColumn Chromatography78% purity at 60°C, acidic conditions
    Cytotoxicity (IC₅₀)MTT Assay (HepG2)120 µM in serum-free media
  • Figures : Dose-response curves for TAXCA should include error bars (SEM) and nonlinear regression fits. For structural elucidation, annotate NMR spectra with peak assignments .

Critical Analysis of Literature Gaps

  • Contradictory Mechanisms : Some studies propose TAXCA as a FXR agonist, while others suggest antagonism under high glucose conditions. Resolving this requires:
    • Dose-escalation studies with transcriptomic profiling (RNA-seq).
    • Co-administration experiments with known FXR modulators (e.g., obeticholic acid) .
  • Unreported Metabolites : LC-MS/MS datasets often lack annotation of acetylated metabolites. Researchers should employ high-resolution mass spectrometry (HRMS) and fragmentation libraries .

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